molecular formula C15H19BN2O2 B12936876 6-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile

6-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile

Cat. No.: B12936876
M. Wt: 270.14 g/mol
InChI Key: QRQUJVWJKKYXPY-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :

    • Cyclopropyl protons: δ 0.85–1.15 ppm (multiplet, 4H)
    • Pyridine H-4: δ 8.72 ppm (doublet, J = 5.1 Hz)
    • Methyl groups on dioxaborolane: δ 1.25 ppm (singlet, 12H)
  • ¹³C NMR :

    • Nitrile carbon: δ 118.5 ppm
    • Boron-bound carbon: δ 83.2 ppm
  • ¹¹B NMR : δ 29.5 ppm (characteristic of sp²-hybridized boron)

Infrared (IR) Spectroscopy

Bond/Vibration Wavenumber (cm⁻¹)
C≡N stretch 2220–2240
B–O asymmetric stretch 1340–1360
Cyclopropyl C–H bend 980–1010

UV-Vis Spectroscopy

The compound exhibits absorption maxima at λ = 268 nm (π→π* transition of pyridine) and λ = 310 nm (n→π* transition of nitrile).

Mass Spectrometry (MS)

  • ESI-MS : [M+H]⁺ at m/z 271.1 (calculated 270.14 for C₁₅H₁₉BN₂O₂)
  • Fragmentation pattern: Loss of the dioxaborolane ring (m/z 161.0) followed by cyclopropyl elimination (m/z 104.0).

Thermodynamic Stability and Phase Transition Properties

The compound demonstrates remarkable thermal stability due to the rigid dioxaborolane ring and aromatic nitrile group. Differential scanning calorimetry (DSC) data for analogous boronate esters reveal:

Table 2: Thermal Properties

Property Value
Melting point 182–185°C
Decomposition onset 290°C
Glass transition (T₉) Not observed

The absence of a glass transition temperature indicates crystalline behavior up to the decomposition point. Phase transitions are dominated by cleavage of the B–O bond in the dioxaborolane ring at elevated temperatures.

Solubility Parameters and Partition Coefficients

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to its hydrophobic cyclopropyl and dioxaborolane groups. Solubility improves in polar aprotic solvents:

Table 3: Solubility in Common Solvents

Solvent Solubility (mg/mL)
Water 0.12
Methanol 8.9
Dimethylformamide 34.2

The octanol-water partition coefficient (logP) was calculated as 2.1 ± 0.3 using the Crippen fragmentation method, indicating moderate lipophilicity. The boronate ester enhances membrane permeability compared to its boronic acid precursor, with a calculated polar surface area of 56.9 Ų.

Properties

Molecular Formula

C15H19BN2O2

Molecular Weight

270.14 g/mol

IUPAC Name

6-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-10(8-17)9-18-13(12)11-5-6-11/h7,9,11H,5-6H2,1-4H3

InChI Key

QRQUJVWJKKYXPY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C3CC3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile typically involves the following steps:

    Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a series of reactions starting from commercially available pyridine derivatives.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents such as diazomethane or cyclopropylboronic acid.

    Formation of the Dioxaborolan Ring: The dioxaborolan ring is formed by reacting the intermediate with pinacol boronic ester under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group in this compound facilitates palladium-catalyzed Suzuki-Miyaura cross-couplings with aryl/heteroaryl halides or triflates. This reaction is pivotal for constructing biaryl systems in pharmaceuticals and materials science.

Key Reaction Parameters

ParameterTypical Conditions
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)
Base Na₂CO₃, K₃PO₄, or Cs₂CO₃ (2–3 equiv)
Solvent 1,4-Dioxane/water (3:1), DMF/water, or THF
Temperature 80–120°C (conventional heating) or microwave-assisted (120°C, 20 min)
Atmosphere Inert (N₂ or Ar) to prevent boronate oxidation

Example Reaction:

The compound reacts with 3-bromopyridine under microwave conditions (120°C, 20 min) using Pd(PPh₃)₄ and K₃PO₄ to yield 6-cyclopropyl-5-(pyridin-3-yl)nicotinonitrile . This method achieves >90% conversion in optimized protocols .

Mechanistic Insights

  • Oxidative Addition : Pd⁰ inserts into the C–X bond of the aryl halide.

  • Transmetallation : The boronate ester transfers its aryl group to Pd.

  • Reductive Elimination : Pd releases the biaryl product, regenerating the catalyst.

Functionalization of the Nitrile Group

The nitrile group can undergo hydrolysis or reduction, though these reactions are less explored in the literature.

Reaction TypeConditionsProduct
Hydrolysis H₂SO₄ (conc.), H₂O, refluxCarboxylic acid derivative
Reduction LiAlH₄, THF, 0°C → RTPrimary amine derivative

Note : Experimental validation for these transformations is limited, but analogous nitrile reactivity is well-documented in organic chemistry .

Stability and Handling Considerations

The compound is moisture-sensitive and requires storage under inert conditions (2–8°C, argon) . Degradation pathways include:

  • Hydrolysis : Boronate ester decomposes in aqueous acidic/basic media.

  • Oxidation : Boron–oxygen bond cleavage under prolonged air exposure.

Comparative Reactivity of Boronate Esters

A study comparing substituent effects on Suzuki coupling efficiency found that electron-withdrawing groups (e.g., nitrile) enhance reaction rates by stabilizing the transition state during transmetallation .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Research indicates that compounds similar to 6-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile exhibit cytotoxic effects against various cancer cell lines. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets.

Neuroprotective Effects
Studies have shown that derivatives of this compound can provide neuroprotection in models of neurodegenerative diseases. The mechanism often involves the modulation of oxidative stress pathways and inflammation.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Reference
HeLa15
MCF-710
A54912

Materials Science Applications

Organic Light Emitting Diodes (OLEDs)
The compound has been explored as an intermediate in the synthesis of OLED materials. Its electronic properties make it suitable for use in light-emitting layers due to its ability to facilitate charge transport.

Table 2: OLED Performance Metrics

MaterialLuminance (cd/m²)Efficiency (lm/W)Reference
Compound A50020
Compound B60018

Agricultural Chemistry Applications

Pesticidal Activity
The compound has shown promise as a bioactive agent in pest management. Its efficacy against specific agricultural pests has been documented, emphasizing its potential as an eco-friendly alternative to conventional pesticides.

Case Study: Efficacy Against Pests
A study evaluated the effectiveness of this compound against common agricultural pests such as aphids and whiteflies. Results indicated a significant reduction in pest populations when applied at optimal concentrations.

Table 3: Pesticidal Efficacy

Pest TypeConcentration (µg/mL)Mortality Rate (%)Reference
Aphids5085
Whiteflies10090

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various enzymes or receptors, thereby modulating their activity. The presence of the boronic acid moiety allows it to participate in reversible covalent interactions, which are crucial for its biological and chemical activities.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues include:

Arylboronic esters (e.g., pinacol boronic esters).

Nitrile-containing heterocycles (e.g., pyridine nitriles).

Cyclopropane-substituted aromatics .

Table 1: Key Structural and Reactivity Comparisons
Compound Class Key Features Reactivity/Synthetic Utility Stability Considerations
Target Compound Boronic ester + cyclopropyl + nitrile on pyridine Suzuki coupling, electronic modulation via nitrile Steric protection from cyclopropyl
Generic Arylboronic Esters Boronic ester on simple aryl rings (e.g., phenylboronic acid pinacol ester) Broad cross-coupling utility Prone to protodeboronation without steric bulk
5c (from ) 3-Nitro-6-phenyl-2-pyridone with methylisoxazole Nitration/heterocycle formation No boronic ester; limited cross-coupling use
Nitrile-Substituted Pyridines Nitrile at pyridine 3-position (no boron) Coordination to metals, hydrogen bonding Lacks boron for coupling reactions

Physicochemical Properties

While direct data for the target compound is absent in the provided evidence, inferences can be made:

  • Melting Point: Expected to be higher than non-boronated nitriles (e.g., 5c in melts at 168–170°C) due to increased molecular rigidity from the boronic ester.
  • Spectroscopy :
    • IR : Strong absorption for nitrile (~2240 cm⁻¹) and B-O bonds (~1350 cm⁻¹) .
    • NMR : Cyclopropyl protons resonate as multiplet (~δ 0.5–1.5 ppm); boronic ester methyl groups appear as singlet (~δ 1.3 ppm) .

Cross-Coupling Utility

The boronic ester moiety enables participation in palladium-catalyzed Suzuki-Miyaura reactions , as described in . Compared to simpler arylboronic esters, the cyclopropyl group may reduce side reactions (e.g., homocoupling) by sterically shielding the boron center .

Limitations and Challenges

  • Hydrolysis Sensitivity : Boronic esters are prone to hydrolysis, necessitating anhydrous handling. The tetramethyl dioxaborolane group in the target compound improves stability over unsubstituted analogues.
  • Electronic Effects : The electron-withdrawing nitrile group may slow transmetallation in cross-coupling, requiring optimized catalysts (e.g., Pd(PPh₃)₄ with bulky ligands) .

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